pKa Comparison: Reduced Acidity Relative to 5-Chloro-2-nitrophenylacetic Acid
(5-Chloro-4-methyl-2-nitrophenyl)acetic acid exhibits a predicted pKa of 3.86 ± 0.10 . In contrast, the analog lacking the 4-methyl group, 5-chloro-2-nitrophenylacetic acid (CAS 22908-28-7), has a calculated pKa of 2.98 [1]. This difference of ~0.88 pKa units translates to the target compound being approximately 7.6-fold less acidic under standard conditions.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 3.86 ± 0.10 (predicted) |
| Comparator Or Baseline | 5-Chloro-2-nitrophenylacetic acid: 2.9816139 (calculated) |
| Quantified Difference | ΔpKa ≈ 0.88 |
| Conditions | Predicted/calculated values under standard conditions |
Why This Matters
A higher pKa indicates weaker acidity, which influences the compound's ionization state in aqueous buffers, extraction efficiency, and compatibility with acid/base-sensitive reaction steps.
- [1] Chembase. 2-(5-chloro-2-nitrophenyl)acetic acid. CAS 22908-28-7. Acid pKa: 2.9816139. View Source
